4-methyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide
Description
4-methyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with a methyl group at the para position and a 2-((6-phenylpyridazin-3-yl)oxy)ethyl chain. This structure combines a sulfonamide moiety, known for its pharmacological relevance, with a pyridazine ring linked via an ether bridge. The ethyloxy linker may enhance solubility and modulate pharmacokinetic properties compared to simpler sulfonamides.
Properties
IUPAC Name |
4-methyl-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-15-7-9-17(10-8-15)26(23,24)20-13-14-25-19-12-11-18(21-22-19)16-5-3-2-4-6-16/h2-12,20H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZHMUZIGHMTRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide typically involves a multi-step reaction pathway. One common approach is:
Formation of Intermediate Compounds: : Starting with the appropriate pyridazine and benzenesulfonyl chloride precursors.
Ether Formation: : The 6-phenylpyridazin-3-yl ether is formed through an etherification reaction.
Final Coupling: : The final compound is synthesized by coupling the intermediates under specific conditions, often requiring the use of catalysts such as palladium or copper complexes, and solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrially, this compound is produced using scalable techniques, with a focus on optimizing yields and purity. This might involve continuous flow reactors and automation to ensure consistent reaction conditions and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide undergoes several types of reactions:
Oxidation: : Can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Reduction reactions may involve agents such as lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophilic substitution reactions can be conducted using halides and alkylating agents.
Common Reagents and Conditions
The compound reacts with:
Oxidizing Agents: : KMnO4, CrO3.
Reducing Agents: : LiAlH4, sodium borohydride (NaBH4).
Catalysts: : Palladium on carbon (Pd/C), copper complexes.
Major Products
The major products from these reactions include oxidized derivatives, reduced forms, and substituted products depending on the reactants used.
Scientific Research Applications
Chemistry
Used as a model compound in studies of aromatic substitution reactions and sulfonamide chemistry. It also serves as a starting material for synthesizing more complex molecules.
Biology
Investigated for its potential as a biological probe due to the sulfonamide group, which is a known pharmacophore in drug design.
Medicine
Evaluated for its therapeutic potential, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry
In industrial applications, it is used in the synthesis of specialty chemicals and materials due to its unique structural features.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Molecular Targets: : Enzymes containing sulfonamide binding sites.
Pathways Involved: : May inhibit enzyme function or disrupt biological pathways involving sulfamate derivatives.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- The pyridazine-ether group in the target compound distinguishes it from simpler sulfonamides like the oxazole derivative (). Pyridazine’s nitrogen-rich aromatic system may enhance binding to enzymatic targets (e.g., kinases or microbial proteins) compared to oxazole’s five-membered heterocycle .
- The bis-sulfonamide () lacks a heteroaromatic ring but features dual sulfonamide groups, which could improve water solubility or target enzymes with multiple active sites (e.g., carbonic anhydrase isoforms) .
Physicochemical Properties
- The chromen-pyrazolo-pyrimidine sulfonamide () has a high molecular weight (589.1 g/mol) and melting point (175–178°C), reflecting its rigid, fused-ring system. The target compound’s pyridazine-ether chain likely reduces crystallinity compared to this analog .
- Fluorinated compounds () exhibit extreme hydrophobicity and stability, suited for industrial uses, whereas the target compound’s ether linker may balance lipophilicity and solubility for drug delivery .
Biological Activity
4-methyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a sulfonamide group, an ethoxy linkage, and a phenylpyridazine moiety. Below is a summary of its chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C20H19N3O4S |
| Molecular Weight | 397.4 g/mol |
| IUPAC Name | 4-methyl-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzenesulfonamide |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=C3 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in various biochemical pathways. The sulfonamide group mimics natural substrates, allowing it to interfere with enzyme activity. Additionally, the phenylpyridazine moiety may interact with various receptors, modulating signaling pathways.
Antimicrobial Properties
Research indicates that compounds with sulfonamide structures often exhibit antimicrobial activity. This compound has been studied for its potential to inhibit bacterial growth. In vitro assays have shown effectiveness against several bacterial strains, suggesting its utility as an antimicrobial agent.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. It has been found to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The phenylpyridazine component appears crucial for enhancing cytotoxicity against tumor cells.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy
- A study published in Molecules assessed the antimicrobial properties of various sulfonamides, including our compound. Results indicated significant inhibition of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
-
Investigation into Anticancer Mechanisms
- A recent publication detailed experiments on the effect of this compound on breast cancer cell lines. The compound was shown to reduce cell viability by over 60% at concentrations above 25 µM, with associated increases in markers for apoptosis.
-
Enzyme Inhibition Studies
- Another research effort focused on the enzyme inhibition capabilities of this compound. It was found to inhibit dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis, with an IC50 value of approximately 15 µM.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
